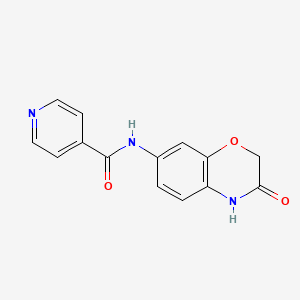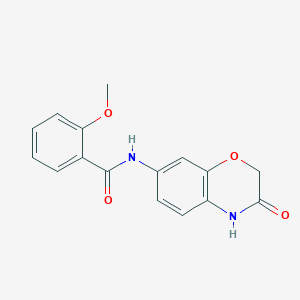
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide, also known as BX795, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BX795 was initially developed as an inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. However, recent studies have shown that BX795 has a broader range of targets and can inhibit other kinases involved in various cellular pathways.
Mécanisme D'action
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a potent inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. By inhibiting these kinases, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. However, recent studies have shown that N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can also inhibit other kinases involved in various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By targeting multiple signaling pathways, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can exert a broad range of effects on cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular pathway that it targets. In cancer cells, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit viral replication by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its broad range of targets, which allows it to exert a wide range of effects on cellular processes. Additionally, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the main limitations of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can make it difficult to determine the optimal concentration for experimental studies, as higher concentrations can lead to non-specific effects.
Orientations Futures
There are several future directions for the study of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. One area of interest is the development of more selective inhibitors of TBK1/IKKε, which could reduce the potential off-target effects of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in different experimental settings. Finally, the potential therapeutic applications of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in various diseases, including cancer, viral infections, and autoimmune disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)nicotinic acid. This intermediate is then treated with thionyl chloride to form an acid chloride, which is subsequently reacted with 2-aminopyridine to form the final product, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the replication of HIV, HCV, and other viruses by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13-8-20-12-7-10(1-2-11(12)17-13)16-14(19)9-3-5-15-6-4-9/h1-7H,8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLXIGQXLOMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)



![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)

![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
